molecular formula C17H18IN3O4S B4134463 ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4134463
M. Wt: 487.3 g/mol
InChI Key: FCPBLAYVPJAVRP-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a cyanomethoxy group, an iodine atom, and a methoxyphenyl group

Preparation Methods

The synthesis of ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves multiple steps. The synthetic route typically begins with the preparation of the core pyrimidine structure, followed by the introduction of the cyanomethoxy, iodo, and methoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents. Industrial production methods may include microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The cyanomethoxy group can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyanomethoxy and methoxyphenyl groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with cyanomethoxy and methoxyphenyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties .

Conclusion

Ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.

Properties

IUPAC Name

ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3O4S/c1-4-24-16(22)13-9(2)20-17(26)21-14(13)10-7-11(18)15(25-6-5-19)12(8-10)23-3/h7-8,14H,4,6H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPBLAYVPJAVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)I)OCC#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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